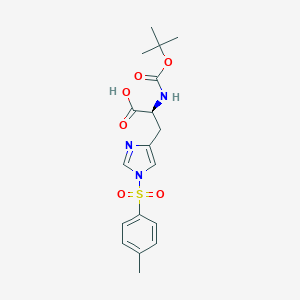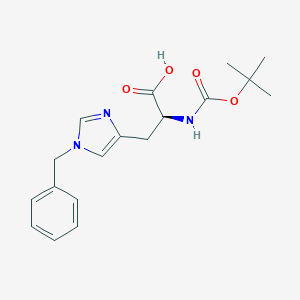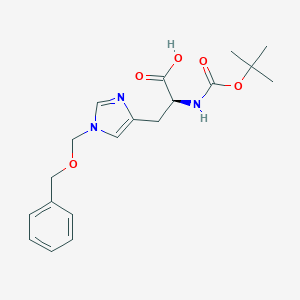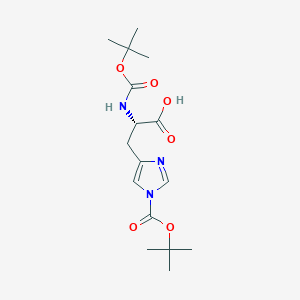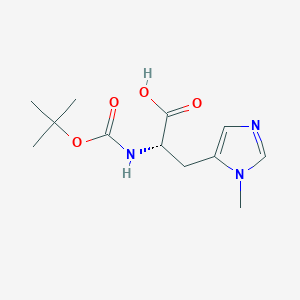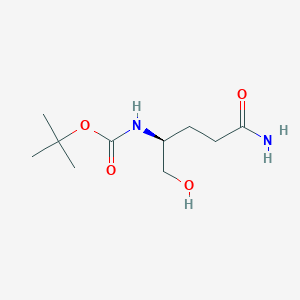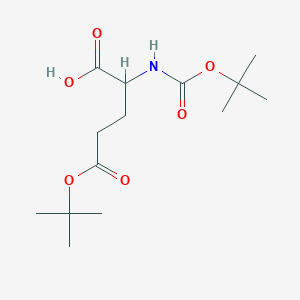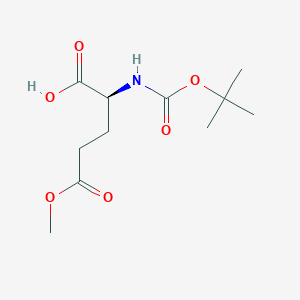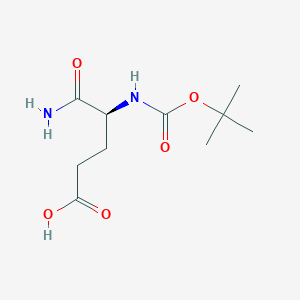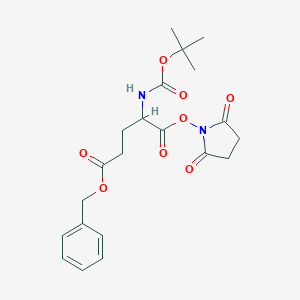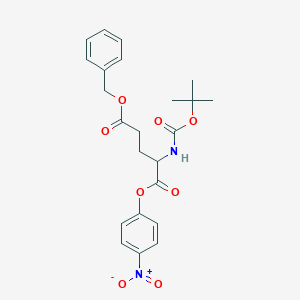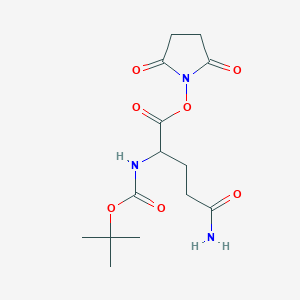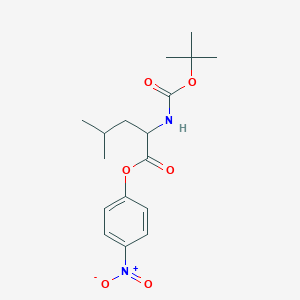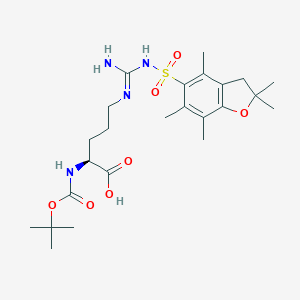
Boc-Arg(Pbf)-OH
描述
Boc-Arg(Pbf)-OH: is a derivative of the amino acid arginine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino group is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions during the assembly of peptides.
科学研究应用
Boc-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine: In medicine, this compound is used in the development of peptide-based drugs for the treatment of various diseases, including cancer, diabetes, and infectious diseases. It is also used in the synthesis of diagnostic peptides for imaging and detection of diseases.
Industry: In industry, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications, including drug delivery and tissue engineering.
作用机制
Target of Action
Boc-Arg(Pbf)-OH is primarily used in peptide synthesis . Its primary targets are the peptide chains where it is incorporated. The role of this compound is to provide a protected form of the amino acid arginine, which can be incorporated into peptide chains without reacting with other components of the reaction .
Mode of Action
This compound interacts with its targets (peptide chains) through peptide bond formation, a process that occurs during peptide synthesis . The Boc (tert-butoxycarbonyl) and Pbf (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl) groups are protecting groups that prevent the amino and guanidino groups of arginine from reacting prematurely during the synthesis . These protecting groups can be removed in a later stage of the synthesis process to reveal the active arginine residue .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The incorporation of this compound into a peptide chain can influence the structure and function of the resulting peptide . The exact effects depend on the specific peptide being synthesized and the position of the arginine residue within it.
Result of Action
The molecular effect of this compound’s action is the formation of peptide bonds, leading to the creation of a peptide chain . The cellular effects would depend on the specific peptide in which the arginine residue is incorporated. Arginine is a basic amino acid and can influence protein-protein interactions, protein structure, and cellular functions such as signal transduction .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents . These factors can affect the efficiency of peptide bond formation and the removal of protecting groups. Proper storage of this compound is also important to maintain its stability and reactivity .
生化分析
Biochemical Properties
Boc-Arg(Pbf)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during peptide bond formation. The nature of these interactions is largely dependent on the specific biochemical reaction taking place .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the production of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide bond formation. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression as part of its role in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is often related to the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in peptide synthesis. It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is largely dependent on the specific cellular processes it is involved in. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Arg(Pbf)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: Boc-Arg(Pbf)-OH undergoes several types of chemical reactions, including deprotection, coupling, and cleavage reactions.
Common Reagents and Conditions:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane. The Pbf group can be removed using TFA in the presence of scavengers such as ethanedithiol.
Coupling: this compound can be coupled with other amino acids using coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Cleavage: The peptide can be cleaved from the resin using TFA, which also removes the protecting groups.
Major Products: The major products formed from these reactions are the desired peptides with the Boc and Pbf groups removed, resulting in free amino and guanidino groups.
相似化合物的比较
- Boc-Arg(Mtr)-OH: Uses the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group for guanidino protection.
- Boc-Arg(Tos)-OH: Uses the tosyl (Tos) group for guanidino protection.
Boc-Arg(Pbf)-OH is preferred in many applications due to its stability and ease of deprotection, making it a valuable tool in peptide synthesis.
属性
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXPOKENLGCID-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462873 | |
| Record name | Boc-Arg(Pbf)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200124-22-7 | |
| Record name | Boc-Arg(Pbf)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of Boc-Arg(Pbf)-OH in the synthesis of buserelin?
A: this compound serves as a protected form of the amino acid arginine, crucial for the synthesis of buserelin. In this specific method [], it undergoes liquid-phase condensation with Pro-NHEt.HCl to form the dipeptide H-Arg-Pro-NHEt.2HCl. This dipeptide is then coupled with a synthesized heptapeptide to form the nearly complete buserelin nonapeptide. The protecting groups, Boc and Pbf, are essential to prevent unwanted side reactions during the synthesis and are removed in later steps.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


